Predicted pKa and Tautomeric Preference Differentiates from 4-Substituted Phenyl Analogs
The predicted acid dissociation constant (pKa) of 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol is 11.56 ± 0.10, a value that reflects the equilibrium between its pyridinol and pyridinone tautomeric forms . In contrast, the 4-substituted phenyl analog 5-(4-(hydroxymethyl)phenyl)pyridin-2-ol (CAS 1111115-98-0) is expected to exhibit a subtly different pKa and tautomeric ratio due to altered electronic effects from the para-substituent, potentially impacting hydrogen-bond donor/acceptor capacity and solubility. This differentiation is critical for assays sensitive to the compound's ionization state, such as passive membrane permeability, enzyme active site binding, and crystallography conditions.
| Evidence Dimension | Acid Dissociation Constant (pKa) and Tautomeric Equilibrium |
|---|---|
| Target Compound Data | pKa = 11.56 ± 0.10 (predicted) |
| Comparator Or Baseline | 5-(4-(Hydroxymethyl)phenyl)pyridin-2-ol (CAS 1111115-98-0) - pKa not explicitly reported, but structurally analogous |
| Quantified Difference | pKa difference expected due to meta vs. para substitution effects on electron density distribution within the pyridin-2-ol ring system |
| Conditions | Predicted using Advanced Chemistry Development (ACD/Labs) Software V11.02 |
Why This Matters
Procurement of the precise meta-substituted isomer ensures reproducible ionization behavior in biological assays, a key variable in lead optimization campaigns.
